molecular formula C11H13FOS B8081064 3-(3-Fluoro-2-methylphenyl)thiolan-3-ol

3-(3-Fluoro-2-methylphenyl)thiolan-3-ol

Cat. No.: B8081064
M. Wt: 212.29 g/mol
InChI Key: DBNDRSCEABEZGX-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)thiolan-3-ol is a thiolan-3-ol (tetrahydrothiophen-3-ol) derivative substituted with a 3-fluoro-2-methylphenyl group. The thiolan-3-ol core (C₄H₈OS, MW 104.17) is a five-membered sulfur-containing heterocyclic alcohol, as described in .

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c1-8-9(3-2-4-10(8)12)11(13)5-6-14-7-11/h2-4,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNDRSCEABEZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-Fluoro-2-methylphenyl)thiolan-3-ol” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure, followed by functionalization to introduce desired substituents. Common reagents used in the synthesis include halogenated hydrocarbons and metal catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of “this compound” is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the compound is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(3-Fluoro-2-methylphenyl)thiolan-3-ol” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” are facilitated by specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“3-(3-Fluoro-2-methylphenyl)thiolan-3-ol” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: “this compound” is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which “3-(3-Fluoro-2-methylphenyl)thiolan-3-ol” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound’s uniqueness lies in the fluorine and methyl group positions on the phenyl ring and the thiolan-3-ol core. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Activities Reference ID
3-(3-Fluoro-2-methylphenyl)thiolan-3-ol C₁₁H₁₃FOS 212.28* 3-Fluoro, 2-methyl on phenyl Synthetic intermediate; inferred bioactivity from analogs
3-(2-Fluorophenyl)-2-methylthiolan-3-ol C₁₁H₁₃FOS 212.28 2-Fluoro, 2-methyl on phenyl Similar structure; positional isomerism affects reactivity
N-(3-Fluoro-2-methylphenyl)-3-(4-fluorophenyl)propionamide C₁₆H₁₅F₂NO 287.30 3-Fluoro-2-methylphenyl + 4-fluorophenyl Antitumor, neurostimulant, NK cell activity enhancer
Hydrobromide salt of N-(4-chloro-2-hydroxy-3-((3S)-3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea C₂₀H₂₂BrClFN₃O₄S 566.83 Urea core with 3-fluoro-2-methylphenyl Pharmaceutical candidate (patented)
3-(3-Fluoro-2-methylphenyl)-3-pentanol C₁₂H₁₇FO 200.26 3-Fluoro-2-methylphenyl + pentanol Alcohol analog; synthetic building block

*Calculated based on molecular formula and standard atomic weights.

Key Differences and Implications

  • Fluorine Position : The 3-fluoro substitution (target compound) vs. 2-fluoro () alters electronic effects (e.g., dipole moments) and steric hindrance, impacting binding affinity in biological systems .
  • Biological Activity : While the target compound’s activity is undocumented, the propionamide analog () shows neurostimulant and antitumor effects, suggesting the 3-fluoro-2-methylphenyl group may contribute to these properties .

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